2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
Description
2-Bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a bromine atom at the 2-position and a pentyl side chain containing a hydroxyl group and a thiophen-3-yl moiety. This compound’s structure combines aromatic, heterocyclic, and aliphatic components, making it relevant for applications in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the hydroxyl and thiophene groups contribute to hydrogen bonding and π-π interactions, respectively.
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQQNRFNZOJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl magnesium bromide (PhMgBr) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate ion (BrO3-)
Reduction: : 2-hydroxy-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
Substitution: : Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can be used to study enzyme inhibition and receptor binding. Its sulfonamide group is particularly useful in designing inhibitors for specific enzymes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxyl and thiophene groups may also play a role in the compound's interaction with biological targets.
Comparison with Similar Compounds
Core Functional Groups
- Target Compound : Features a benzenesulfonamide core with a bromine substituent and a thiophene-containing pentyl chain.
- 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (CAS 827593-21-5) : Substitutes the pentyl chain with a triazole ring linked to a chlorophenyl group, retaining the thiophene-sulfonamide motif but differing in side-chain complexity .
- BPOH-TPA (5-(2-Triphenylamine)-2-Hydroxybenzophenone): A benzophenone derivative with a triphenylamine group; lacks sulfonamide functionality but shares brominated intermediates in synthesis .
Substituent Effects
- Hydroxyl Group : The hydroxyl group in the target compound’s pentyl chain enhances hydrophilicity compared to purely aliphatic or aromatic side chains (e.g., BPOH-TPA’s triphenylamine group) .
- Thiophene vs. Benzene : Thiophene’s electron-rich nature may influence electronic properties differently than benzene derivatives, as seen in the higher polarizability of thiophene-containing sulfonamides .
Physicochemical and Electronic Properties
Computational and Theoretical Insights
- Electronic Structure: Tools like Multiwfn could analyze the target compound’s electron density, comparing it to BPOH-TPA’s benzophenone system. The thiophene moiety may increase electron delocalization, as seen in similar heterocyclic sulfonamides .
- Correlation-Energy Models : The Colle-Salvetti formula (adapted into density functionals) might predict correlation energies for these compounds, though validation would require experimental data .
Biological Activity
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacokinetic properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₃H₁₅BrN₂O₂S
- Molecular Weight : 320.24 g/mol
- CAS Number : 174769-28-9
The biological activity of this compound is largely attributed to its interactions with various biological targets. Preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : The compound was tested on rat paw edema models, showing a reduction in inflammation comparable to standard anti-inflammatory drugs.
- Antimicrobial Activity : It demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent bactericidal effects.
| Activity Type | Test Organism | MIC (mg/mL) |
|---|---|---|
| Antimicrobial | Escherichia coli | 6.72 |
| Antimicrobial | Staphylococcus aureus | 6.63 |
| Anti-inflammatory | Rat Paw Edema Model | 94.69% reduction |
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the compound's efficacy in reducing carrageenan-induced edema in rats. The results indicated significant anti-inflammatory effects, with a maximum reduction observed at higher doses.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of sulfonamide derivatives, including our compound. It highlighted the effectiveness against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes, with potential interactions noted.
- Excretion : Primarily renal excretion.
Safety and Toxicology
Initial assessments suggest low mutagenicity; however, potential hepatotoxicity has been observed in some studies, warranting further investigation into long-term safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
